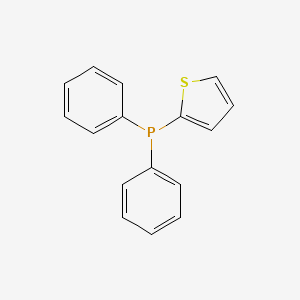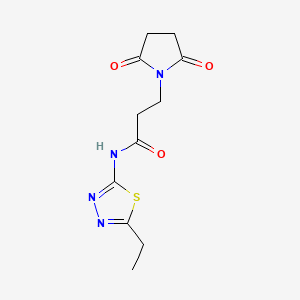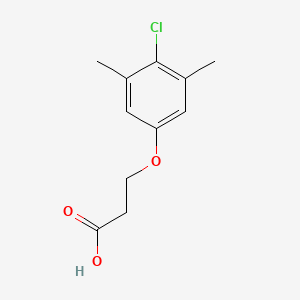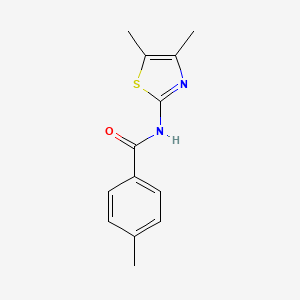![molecular formula C4H5F3N4 B12122476 [5-(Trifluoromethyl)-4H-1,2,4-triazol-3-YL]methanamine](/img/structure/B12122476.png)
[5-(Trifluoromethyl)-4H-1,2,4-triazol-3-YL]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(Trifluorométhyl)-4H-1,2,4-triazol-3-YL]méthanamine est un composé chimique caractérisé par la présence d'un groupe trifluorométhyle attaché à un cycle triazole, qui est ensuite relié à un groupe méthanamine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de [5-(Trifluorométhyl)-4H-1,2,4-triazol-3-YL]méthanamine implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante comprend la réaction du 5-(trifluorométhyl)-1H-1,2,4-triazole avec du formaldéhyde et de l'ammoniac ou une source d'amine. La réaction est généralement effectuée dans un solvant tel que l'éthanol ou l'eau, sous reflux pour faciliter la formation du produit souhaité.
Méthodes de production industrielle : À l'échelle industrielle, la production de ce composé peut impliquer des réacteurs à flux continu pour garantir une qualité et un rendement constants. L'utilisation de catalyseurs et de conditions de réaction optimisées, telles que la température et la pression, est cruciale pour maximiser l'efficacité et minimiser les sous-produits.
Types de réactions :
Oxydation : Le composé peut subir des réactions d'oxydation, impliquant généralement des réactifs comme le peroxyde d'hydrogène ou d'autres agents oxydants, conduisant à la formation de divers dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium aluminium, conduisant à la formation de dérivés triazoliques réduits.
Substitution : Le groupe méthanamine peut participer à des réactions de substitution nucléophile, où il peut être remplacé par d'autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courantes :
Oxydation : Peroxyde d'hydrogène, permanganate de potassium.
Réduction : Hydrure de lithium aluminium, borohydrure de sodium.
Substitution : Halogénures d'alkyle, chlorures d'acyle.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des N-oxydes de triazole, tandis que la réduction peut produire des dérivés aminés.
4. Applications de la recherche scientifique
Chimie : En chimie, [5-(Trifluorométhyl)-4H-1,2,4-triazol-3-YL]méthanamine est utilisée comme brique de construction pour la synthèse de molécules plus complexes.
Biologie : En recherche biologique, ce composé est étudié pour son potentiel en tant que molécule biologiquement active. Son cycle triazole est connu pour interagir avec diverses cibles biologiques, ce qui en fait un candidat pour le développement de médicaments et les études biochimiques.
Médecine : En chimie médicinale, [5-(Trifluorométhyl)-4H-1,2,4-triazol-3-YL]méthanamine est explorée pour ses applications thérapeutiques potentielles. Les composés contenant le groupe trifluorométhyle présentent souvent une stabilité métabolique et une biodisponibilité accrues, ce qui les rend attrayants pour la conception de médicaments.
Industrie : Dans le secteur industriel, ce composé est utilisé dans le développement d'agrochimiques et de matériaux. Ses propriétés uniques peuvent améliorer les performances et la durabilité de produits tels que les pesticides et les polymères.
5. Mécanisme d'action
Le mécanisme par lequel [5-(Trifluorométhyl)-4H-1,2,4-triazol-3-YL]méthanamine exerce ses effets implique son interaction avec des cibles moléculaires spécifiques. Le groupe trifluorométhyle peut améliorer la lipophilie du composé, lui permettant de pénétrer plus efficacement les membranes biologiques. Le cycle triazole peut former des liaisons hydrogène et d'autres interactions avec les enzymes et les récepteurs, modulant leur activité et conduisant à divers effets biologiques.
Composés similaires :
- [5-(Trifluorométhyl)-1H-1,2,4-triazol-3-YL]méthanol
- [5-(Trifluorométhyl)-1H-1,2,4-triazol-3-YL]acide acétique
- [5-(Trifluorométhyl)-1H-1,2,4-triazol-3-YL]éthylamine
Comparaison : Comparé à ces composés similaires, [5-(Trifluorométhyl)-4H-1,2,4-triazol-3-YL]méthanamine est unique en raison de la présence du groupe méthanamine, qui peut participer à une plus large gamme de réactions chimiques.
Applications De Recherche Scientifique
Chemistry: In chemistry, [5-(Trifluoromethyl)-4H-1,2,4-triazol-3-YL]methanamine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its triazole ring is known to interact with various biological targets, making it a candidate for drug development and biochemical studies.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Compounds containing the trifluoromethyl group often exhibit enhanced metabolic stability and bioavailability, making them attractive for drug design.
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials. Its unique properties can improve the performance and durability of products such as pesticides and polymers.
Mécanisme D'action
The mechanism by which [5-(Trifluoromethyl)-4H-1,2,4-triazol-3-YL]methanamine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
- [5-(Trifluoromethyl)-1H-1,2,4-triazol-3-YL]methanol
- [5-(Trifluoromethyl)-1H-1,2,4-triazol-3-YL]acetic acid
- [5-(Trifluoromethyl)-1H-1,2,4-triazol-3-YL]ethylamine
Comparison: Compared to these similar compounds, [5-(Trifluoromethyl)-4H-1,2,4-triazol-3-YL]methanamine is unique due to the presence of the methanamine group, which can participate in a wider range of chemical reactions
Propriétés
Formule moléculaire |
C4H5F3N4 |
|---|---|
Poids moléculaire |
166.10 g/mol |
Nom IUPAC |
[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanamine |
InChI |
InChI=1S/C4H5F3N4/c5-4(6,7)3-9-2(1-8)10-11-3/h1,8H2,(H,9,10,11) |
Clé InChI |
MWAFEMVKTCQEFP-UHFFFAOYSA-N |
SMILES canonique |
C(C1=NC(=NN1)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-methyl-3-pentyl-5aH-pyrimido[1,2-a]benzimidazol-4-one](/img/structure/B12122408.png)
amine](/img/structure/B12122411.png)
![(4E)-5-(3-chlorophenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12122412.png)



![Benzamide, 4-phenoxy-N-[[(tetrahydro-1,1-dioxido-3-thienyl)amino]carbonyl]-](/img/structure/B12122441.png)




